molecular formula C10H7BrS B3251016 3-(4-Bromophenyl)thiophene CAS No. 20608-85-9

3-(4-Bromophenyl)thiophene

Cat. No.: B3251016
CAS No.: 20608-85-9
M. Wt: 239.13 g/mol
InChI Key: RBDBKVLYNRHNAF-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)thiophene is an organic compound that belongs to the class of thiophenes, which are heterocyclic compounds containing a sulfur atom in a five-membered ring. This compound is characterized by a bromine atom attached to the phenyl ring, which is in turn connected to the thiophene ring. The molecular formula of this compound is C10H7BrS, and it has a molecular weight of 241.13 g/mol .

Mechanism of Action

Target of Action

3-(4-Bromophenyl)thiophene is primarily used in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of this compound are the organoboron reagents used in the SM coupling .

Mode of Action

The SM coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organoboron reagents, which are formally nucleophilic organic groups, are transferred from boron to palladium .

Biochemical Pathways

The SM coupling reaction is a key biochemical pathway involving this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

Pharmacokinetics

For instance, its use in the SM coupling reaction suggests that it may be readily absorbed and distributed in the reaction environment .

Result of Action

The primary result of the action of this compound is the formation of a new carbon–carbon bond via the SM coupling reaction . This reaction is crucial in the synthesis of various organic compounds .

Action Environment

The action of this compound is influenced by various environmental factors. For instance, the SM coupling reaction is known to be exceptionally mild and functional group tolerant . This suggests that the reaction can proceed effectively under a wide range of conditions. The stability and efficacy of this compound may be affected by factors such as temperature, ph, and the presence of other chemicals in the reaction environment .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Bromophenyl)thiophene can be achieved through various methods. One common approach is the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-bromophenylboronic acid with 3-bromothiophene in the presence of a palladium catalyst and a base . The reaction typically occurs in an organic solvent such as toluene or ethanol under reflux conditions.

Industrial Production Methods: Industrial production of this compound often involves large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Bromophenyl)thiophene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(4-Bromophenyl)thiophene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 3-(4-Bromophenyl)thiophene is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its analogs. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

3-(4-bromophenyl)thiophene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrS/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBDBKVLYNRHNAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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